molecular formula C11H16N4O B2793655 N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2098056-51-8

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No. B2793655
CAS RN: 2098056-51-8
M. Wt: 220.276
InChI Key: PORUEVMPEYLOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal enzymes, the modulation of immune responses, and the induction of apoptosis in cancer cells. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antibacterial and antifungal activities. However, N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide also has some limitations, including its limited solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide. These include the investigation of its potential applications in the field of drug discovery, the development of new synthetic methods for N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, and the study of its mechanism of action and biochemical effects. Additionally, the development of new derivatives of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can be synthesized using different methods, including the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylacetic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid. Another method involves the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylpropanoic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid.

Scientific Research Applications

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been investigated for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-5-11(13-7-12-8)15-4-3-10(6-15)14-9(2)16/h5,7,10H,3-4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUEVMPEYLOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.